molecular formula C16H15NO4 B3036541 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid CAS No. 353524-19-3

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

Cat. No. B3036541
CAS RN: 353524-19-3
M. Wt: 285.29 g/mol
InChI Key: NQFMEKCHBQAPAY-UHFFFAOYSA-N
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Description

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid, also known as 2-methoxy-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl benzoate, is an organic compound derived from benzoic acid and methoxy-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl. It is a type of benzoic acid derivative, which is a naturally occurring compound found in various plants. It has a wide range of applications in the field of chemistry, including synthesis of pharmaceuticals and other organic compounds, as well as in the medical and food industries.

Scientific Research Applications

Environmental Analysis

Although less common, this compound finds applications in environmental studies:

Environmental Monitoring: Researchers use it as a reference standard in environmental monitoring. Its stability and well-characterized properties aid in detecting and quantifying trace amounts in environmental samples.

Soil and Water Analysis: The compound’s presence in soil and water samples can provide insights into pollution sources or degradation processes. Analytical methods rely on its detection and quantification.

properties

IUPAC Name

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-14-12-8-5-6-9(7-8)13(12)15(19)17(14)11-4-2-1-3-10(11)16(20)21/h1-4,8-9,12-13H,5-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFMEKCHBQAPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331219
Record name 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802018
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

CAS RN

353524-19-3
Record name 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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